REACTION_CXSMILES
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[Br:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.Cl[C:12](Cl)([O:14]C(=O)OC(Cl)(Cl)Cl)Cl>C1COCC1>[Br:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]2[N:6]([C:12](=[O:14])[NH:9][N:8]=2)[CH:7]=1
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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BrC=1N=C(C(=NC1)NN)Cl
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Name
|
|
Quantity
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3.32 g
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Type
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reactant
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Smiles
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ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
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Name
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|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added in portions
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Type
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CUSTOM
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Details
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to provide a tan suspension
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Type
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CUSTOM
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Details
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A homogeneous solution was obtained after 30 min.
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Duration
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30 min
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Type
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CUSTOM
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Details
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the excess phosgene was destroyed by the careful addition of water
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc
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Type
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WASH
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Details
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The organic extracts were washed with sat. sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
|
Smiles
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BrC=1N=C(C=2N(C1)C(NN2)=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |